molecular formula C24H24N2O4 B11176711 2,6-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide

2,6-dimethoxy-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide

Cat. No.: B11176711
M. Wt: 404.5 g/mol
InChI Key: PUCZSZASHFMYBO-UHFFFAOYSA-N
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Description

2,6-DIMETHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core substituted with methoxy groups and a carbamoylphenyl moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to yield the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce amines .

Scientific Research Applications

2,6-DIMETHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzamide: Shares the benzamide core but lacks the carbamoylphenyl moiety.

    4-Methylphenylmethylcarbamate: Contains the carbamoyl group but lacks the benzamide core.

    2,6-Dimethoxy-N-phenylbenzamide: Similar structure but without the 4-methylphenylmethyl substitution.

Uniqueness

2,6-DIMETHOXY-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

2,6-dimethoxy-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]benzamide

InChI

InChI=1S/C24H24N2O4/c1-16-11-13-17(14-12-16)15-25-23(27)18-7-4-5-8-19(18)26-24(28)22-20(29-2)9-6-10-21(22)30-3/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

PUCZSZASHFMYBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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